Trt-Dab Acoh

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tryptophan (Trp) analogues, which may be related to Trt-Dab Acoh, is discussed in the first paper. The paper describes the use of enzymes, specifically TrpB, for the enantioselective synthesis of Trp analogues from serine (Ser) and corresponding indole analogues. Directed evolution of TrpB from Pyrococcus furiosus and Thermotoga maritima has led to catalysts capable of synthesizing enantiopure Trp analogues with substitutions at various positions. These catalysts can operate at high temperatures and express at high levels, indicating a robust method for the synthesis of complex molecules .

Molecular Structure Analysis

The second paper provides a conformational analysis of a cyclic pentadepsipeptide, which is structurally distinct from Trt-Dab Acoh but offers a perspective on the analysis of complex molecular structures. The study uses X-ray crystallography and NMR spectroscopy, along with molecular dynamics (MD) simulations, to determine the structure of the molecule in both solid-state and solution .

Chemical Reactions Analysis

In the third paper, the focus is on the synthesis and characterization of cationic selenium-nitrogen heterocycles from tert-butyl-DAB and SeX4. The reaction involves a two-electron redox process with the elimination of X2 as the oxidation by-product. This paper highlights a distinct contrast in reactivity between selenium and tellurium compounds, which may be relevant to understanding the reactivity of Trt-Dab Acoh if it contains similar heterocyclic structures .

Physical and Chemical Properties Analysis

The fourth paper discusses the synthesis, crystal structure, vibrational, and optical properties of chlorometalate hybrids incorporating (DABCOH2)2+ cations. The study uses single-crystal X-ray diffraction, FT-IR spectroscopy, UV–Visible Absorption, Photoluminescence spectroscopy, and Time Resolved PL (TRPL) to characterize the compounds. These techniques could be applicable to the analysis of Trt-Dab Acoh's physical and chemical properties, especially if it shares structural similarities with the compounds studied .

Wissenschaftliche Forschungsanwendungen

Targeted Radionuclide Therapy in Oncology

Targeted radionuclide therapy (TRT) represents a critical area of advancement in cancer treatment. TRT leverages radioisotopes, radiolabelled molecules, nanoparticles, or microparticles, targeting tumor cells specifically to deliver potent cytotoxic ionizing radiation. This therapy utilizes various targeting vectors, such as antibodies, antibody fragments, proteins, peptides, and small molecules, allowing for a precise match to the molecular, pathological, and physical characteristics of tumors. Some TRT applications are dual-purpose, serving both therapeutic and diagnostic roles. The integration of TRT into clinical practice is growing, highlighted by the adoption of radium-223 dichloride for bone metastases and ongoing development of treatments for neuroendocrine and hepatic tumors. The potential for TRT to be incorporated into multimodality treatment protocols underscores its significance in the future of oncology treatment (Gill et al., 2017).

Translational Research and Drug Development

Translational Research (TR) plays a pivotal role in bridging the gap between bench science and clinical application, optimizing the drug discovery and development process. It encompasses a broad range of activities designed to transition scientific discoveries into effective treatments. TR emphasizes collaboration among academia, industry, and regulatory bodies to improve the translation of research into therapies that benefit patients. This collaborative approach is vital for addressing societal needs through scientific advancements, including the development and application of new drugs and therapies (Hörig & Pullman, 2004).

Acetic Acid's Role in Obesity Prevention and Gene Expression

Acetic acid (AcOH) has been studied for its potential in preventing obesity through dietary interventions. Research indicates that AcOH supplementation can inhibit body fat accumulation and hepatic lipids without altering food consumption or muscle weight. This effect is associated with upregulation of genes related to fatty acid oxidation enzymes in the liver, such as peroxisome-proliferator-activated receptor alpha (PPARalpha) and uncoupling protein-2 (UCP-2), mediated by AMP-activated protein kinase (AMPK). These findings highlight the potential metabolic benefits of AcOH in managing obesity and related metabolic disorders (Kondo et al., 2009).

Environmental Applications of Electrochemical Technology

Electrochemical technologies offer promising solutions to environmental challenges, including soil remediation and industrial waste treatment. Despite considerable research, the translation of these technologies into practical applications faces significant barriers, including technological and scientific hurdles as well as gaps in the value chain. Overcoming these challenges is essential for advancing the readiness level of these technologies for full-scale environmental applications. This highlights the need for interdisciplinary research and entrepreneurship to address these barriers and fully realize the potential of electrochemical technologies in environmental remediation (Lacasa et al., 2019).

Wirkmechanismus

Target of Action

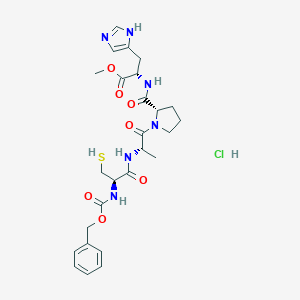

Trt-Dab Acoh is primarily used in the field of peptide synthesis . It is a compound that acts as a protecting group for certain amino acids during the synthesis process . The primary targets of Trt-Dab Acoh are the amino acids that need to be protected during the synthesis, such as cysteine .

Mode of Action

Trt-Dab Acoh acts as a protecting group for certain amino acids during peptide synthesis . It binds to these amino acids, protecting them from premature reactions during the synthesis process . Once the peptide synthesis is complete, Trt-Dab Acoh can be selectively removed without affecting the newly formed peptide .

Biochemical Pathways

The use of Trt-Dab Acoh in peptide synthesis affects the biochemical pathways involved in the formation of peptides. By acting as a protecting group, Trt-Dab Acoh allows for the selective synthesis of peptides, enabling the creation of complex peptide structures . The downstream effects of this include the successful synthesis of the desired peptide without unwanted side reactions .

Result of Action

The result of Trt-Dab Acoh’s action is the successful synthesis of complex peptides. By protecting certain amino acids during the synthesis process, Trt-Dab Acoh allows for the creation of peptides that might otherwise be difficult or impossible to synthesize . After its removal, the desired peptide remains, having been synthesized without unwanted side reactions .

Action Environment

The action of Trt-Dab Acoh is influenced by the conditions under which peptide synthesis occurs. Factors such as the concentration of Trt-Dab Acoh, the temperature, and the pH of the environment can all influence its efficacy as a protecting group . Furthermore, the stability of Trt-Dab Acoh can be affected by these factors, which in turn can impact the overall success of the peptide synthesis .

Eigenschaften

IUPAC Name |

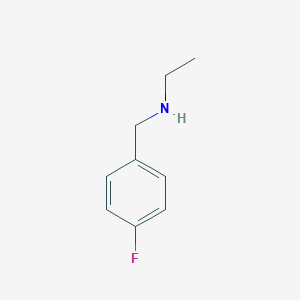

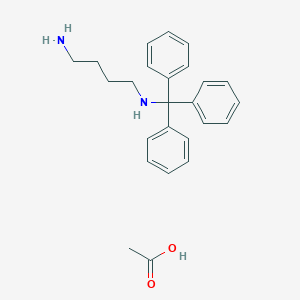

acetic acid;N'-tritylbutane-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2.C2H4O2/c24-18-10-11-19-25-23(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;1-2(3)4/h1-9,12-17,25H,10-11,18-19,24H2;1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHAOLGEZQRRND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mono-trityl 1,4-diaminobutane acetic acid salt | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)

![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)